propyl 2-amino-3-(2-bromopyridin-4-yl)propanoate
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Overview
Description
Propyl 2-amino-3-(2-bromopyridin-4-yl)propanoate is an organic compound with a complex structure that includes a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-amino-3-(2-bromopyridin-4-yl)propanoate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-amino-3-(2-bromopyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution could result in various substituted pyridine derivatives .
Scientific Research Applications
Propyl 2-amino-3-(2-bromopyridin-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propyl 2-amino-3-(2-bromopyridin-4-yl)propanoate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Propyl 2-amino-3-(2-chloropyridin-4-yl)propanoate
- Propyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate
- Propyl 2-amino-3-(2-iodopyridin-4-yl)propanoate
Uniqueness
Propyl 2-amino-3-(2-bromopyridin-4-yl)propanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2568039-40-5 |
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Molecular Formula |
C11H15BrN2O2 |
Molecular Weight |
287.2 |
Purity |
95 |
Origin of Product |
United States |
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